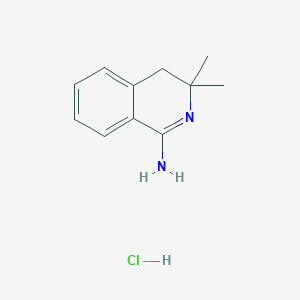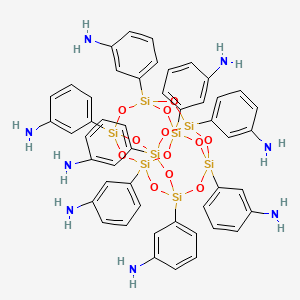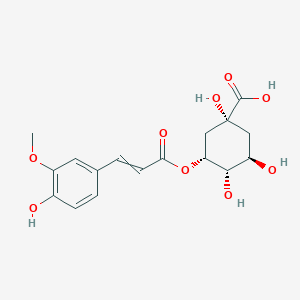
Butanenitrile, 4-(dichloromethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanenitrile, 4-(dichloromethylsilyl)-, also known as (3-cyanopropyl)methyldichlorosilane, is a chemical compound with the molecular formula C5H9Cl2NSi and a molecular weight of 182.12 g/mol . This compound is characterized by the presence of a nitrile group (-CN) and a dichloromethylsilyl group (-SiCl2CH3) attached to a butane backbone. It is a versatile silyl halide compound widely employed in scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Butanenitrile, 4-(dichloromethylsilyl)- can be synthesized through various methods. One common approach involves the reaction of 3-cyanopropylmagnesium bromide with dichloromethylsilane . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl halide. The reaction can be represented as follows:
3-Cyanopropylmagnesium bromide+Dichloromethylsilane→Butanenitrile, 4-(dichloromethylsilyl)-
Industrial Production Methods
In industrial settings, the production of Butanenitrile, 4-(dichloromethylsilyl)- often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
化学反应分析
Types of Reactions
Butanenitrile, 4-(dichloromethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylsilyl group can be substituted with other nucleophiles, such as amines, to form silyl amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Silyl Ethers: Formed when the compound reacts with alcohols.
Silyl Amides: Formed when the compound reacts with amines.
科学研究应用
Butanenitrile, 4-(dichloromethylsilyl)- has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including polymers such as polyurethanes and polycarbonates.
Catalysis: Acts as a catalyst in certain chemical reactions, facilitating the formation of desired products.
Drug Development: Studied for its potential role in drug development, particularly in the treatment of certain types of cancer.
Peptide Synthesis: Employed in the synthesis of peptides and peptidomimetics.
作用机制
The mechanism of action of Butanenitrile, 4-(dichloromethylsilyl)- involves its dual role as a nucleophile and an electrophile in chemical reactions . As a nucleophile, it can react with electrophiles such as carbonyl compounds to form silyl ethers. Conversely, as an electrophile, it reacts with nucleophiles like amines to produce silyl amides . The presence of the nitrile group also allows for further functionalization and modification of the compound.
相似化合物的比较
Similar Compounds
3-Cyanopropylmethyldichlorosilane: Similar in structure but with different substituents on the silicon atom.
4-(Trimethylsilyl)butanenitrile: Contains a trimethylsilyl group instead of a dichloromethylsilyl group.
Uniqueness
Butanenitrile, 4-(dichloromethylsilyl)- is unique due to its combination of a nitrile group and a dichloromethylsilyl group, which imparts distinct reactivity and versatility in various chemical reactions . This makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
4-(dichloromethylsilyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NSi/c6-5(7)9-4-2-1-3-8/h5H,1-2,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJPPYXAZXRBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C[SiH2]C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-[(6-methyl-4-oxo-1H-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate](/img/structure/B8115440.png)



![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoate](/img/structure/B8115483.png)








![6-hydroxy-6-[(5R,7S,10S,13R,14R,17S)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B8115545.png)
